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L-Phenylalanine, 4-bromo-2-methoxy-

Cat. No.: B11753787
M. Wt: 274.11 g/mol
InChI Key: BLJVVUKYYPIIJG-QMMMGPOBSA-N
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Description

Significance of Substituted Phenylalanines in Chemical Biology and Organic Synthesis

Substituted phenylalanines are cornerstone building blocks in the realms of chemical biology and organic synthesis. The parent amino acid, L-phenylalanine, is a fundamental component of proteins and a precursor to important biomolecules. guidechem.com By chemically modifying the phenyl ring of L-phenylalanine, scientists can introduce new functionalities that alter its steric and electronic properties. These modifications can lead to compounds with enhanced biological activity, improved stability, or unique spectroscopic signatures.

Halogenation, the introduction of a halogen atom (e.g., fluorine, chlorine, bromine, iodine) onto the phenyl ring, is a particularly powerful strategy. Halogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability. For instance, fluorinated phenylalanines have been incorporated into peptides and proteins to increase their resistance to enzymatic degradation and to serve as probes for NMR studies. chemimpex.com Brominated and iodinated derivatives, on the other hand, are valuable intermediates in cross-coupling reactions, enabling the synthesis of complex molecular architectures. chemimpex.comchemimpex.com

The introduction of a methoxy (B1213986) group (-OCH3) also imparts significant changes. A methoxy group can alter the electron density of the aromatic ring and participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. The strategic placement of both a halogen and a methoxy group on the L-phenylalanine scaffold, as seen in L-Phenylalanine, 4-bromo-2-methoxy-, offers a tantalizing prospect for fine-tuning the properties of the resulting molecule for specific applications.

Overview of Structural Modifications in L-Phenylalanine for Enhanced Utility

The structural diversity of substituted L-phenylalanine derivatives is vast, with modifications being made at various positions on the phenyl ring. The choice of substituent and its position is dictated by the desired application. Common modifications include:

Halogenation: As mentioned, the introduction of halogens can modulate the biological and chemical properties of phenylalanine. 4-Bromo-L-phenylalanine, for example, is a commercially available derivative used in peptide synthesis and as a precursor for further chemical elaboration. chemimpex.comchemicalbook.com

Alkylation and Methoxylation: The addition of alkyl or methoxy groups can influence the hydrophobicity and electronic nature of the amino acid. For example, O-Methyl-L-tyrosine (4-methoxy-L-phenylalanine) is utilized as a fine chemical intermediate. chemicalbook.com

Nitration and Amination: The introduction of nitro groups, which can be subsequently reduced to amino groups, provides a handle for further functionalization, such as the attachment of fluorescent dyes or other reporter groups.

Introduction of Unnatural Side Chains: More complex modifications involve the attachment of entirely new side chains to the phenyl ring, leading to amino acids with novel binding properties or functionalities.

These modifications are typically achieved through standard organic synthesis techniques, often starting from protected L-phenylalanine or a suitable precursor. The ability to create a diverse library of substituted phenylalanines is crucial for screening and identifying compounds with optimal properties for a given purpose.

While specific research on L-Phenylalanine, 4-bromo-2-methoxy- is not widely published, its structure suggests it would be a valuable tool in several areas of research. The bromo substituent at the 4-position provides a reactive handle for cross-coupling reactions, allowing for the synthesis of biaryl derivatives or the attachment of other functional groups. The methoxy group at the 2-position, being in the ortho position, can exert a significant steric and electronic influence on the amino acid's conformation and its interactions with its environment.

Below is a table summarizing the properties of some related substituted L-phenylalanine derivatives, which can provide an insight into the expected characteristics of L-Phenylalanine, 4-bromo-2-methoxy-.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Bromo-L-phenylalanine C₉H₁₀BrNO₂244.09Bromine at the para-position for cross-coupling. chemimpex.comchemicalbook.com
Fmoc-4-bromo-L-phenylalanine C₂₄H₂₀BrNO₄466.32Fmoc-protected for solid-phase peptide synthesis. chemimpex.com
4-Methoxy-L-phenylalanine C₁₀H₁₃NO₃195.21Methoxy group at the para-position. chemicalbook.com
2-Fluoro-4-methoxy-DL-phenylalanine C₁₀H₁₂FNO₃213.2Fluorine and methoxy substituents. fishersci.ca

This table is generated based on data from commercially available compounds and serves as a reference for understanding the properties of related molecules.

The synthesis of L-Phenylalanine, 4-bromo-2-methoxy- would likely involve a multi-step process starting from a suitably substituted benzaldehyde (B42025) or other aromatic precursor. The challenge in its synthesis would lie in the stereoselective introduction of the amino group to maintain the L-configuration.

Spectroscopic and Structural Analysis of L-Phenylalanine, 4-bromo-2-methoxy- Reveals a Data Gap in Current Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant lack of publicly available experimental data for the chemical compound L-Phenylalanine, 4-bromo-2-methoxy-. Despite targeted searches for its spectroscopic and structural characterization, no specific data on its Fourier Transform Infrared (FTIR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, Attenuated Total Reflectance (ATR) spectroscopy, Vibrational Energy Distribution Analysis (VEDA), or Proton Nuclear Magnetic Resonance (¹H NMR) were found.

The user's request for a detailed article on this specific compound cannot be fulfilled due to the absence of the necessary scientific information in the public domain. The stringent requirement to focus solely on L-Phenylalanine, 4-bromo-2-methoxy- and not to include data from related compounds prevents the generation of the requested content.

While spectroscopic data exists for the parent molecule, L-Phenylalanine, as well as for derivatives such as 4-bromo-L-phenylalanine and 4-methoxy-L-phenylalanine, this information is not directly applicable to the unique structure of L-Phenylalanine, 4-bromo-2-methoxy-. The combination of both a bromo and a methoxy group at the 4- and 2-positions of the phenyl ring, respectively, would produce a unique spectroscopic fingerprint. Without experimental data, any attempt to extrapolate from related compounds would be speculative and would not meet the required standard of scientific accuracy.

This data gap highlights a potential area for future research in the field of analytical chemistry and amino acid characterization. The synthesis and subsequent spectroscopic analysis of L-Phenylalanine, 4-bromo-2-methoxy- would be necessary to provide the detailed information requested.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO3 B11753787 L-Phenylalanine, 4-bromo-2-methoxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

(2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

BLJVVUKYYPIIJG-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)C[C@@H](C(=O)O)N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC(C(=O)O)N

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of L Phenylalanine, 4 Bromo 2 Methoxy

Electronic Spectroscopy

The electronic absorption spectrum of L-Phenylalanine, 4-bromo-2-methoxy- in the ultraviolet-visible (UV-Vis) region is primarily determined by the electronic transitions within the substituted benzene (B151609) ring. Benzene itself exhibits two main absorption bands: a strong primary band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring with chromophores such as a bromo group and an auxochrome like a methoxy (B1213986) group leads to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). Both electron-donating and electron-withdrawing substituents typically cause a bathochromic shift (red shift) to longer wavelengths of the primary absorption band. spcmc.ac.in The presence of both an electron-donating group (methoxy) and an electron-withdrawing, yet polarizable, group (bromo) is expected to significantly shift the absorption bands to longer wavelengths compared to unsubstituted phenylalanine.

For instance, bromobenzene (B47551) shows absorption maxima at approximately 210 nm and 264 nm. uwosh.edu Anisole (methoxybenzene) exhibits absorption peaks around 220 nm and 270-280 nm. researchgate.netphotochemcad.com The combined effect of these two substituents on the phenylalanine aromatic ring in L-Phenylalanine, 4-bromo-2-methoxy- would likely result in a primary absorption band significantly shifted above 220 nm and a secondary band shifted towards 280-290 nm. The fine structure of the secondary band is often lost upon substitution and in polar solvents. spcmc.ac.in

The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic system. The presence of the methoxy group's non-bonding electrons can also lead to n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands. up.ac.za

A summary of the predicted UV-Vis absorption maxima for L-Phenylalanine, 4-bromo-2-methoxy- is provided in the interactive data table below, based on the effects of similar substituents.

Predicted Absorption BandPredicted λ_max (nm)Type of Transition
Primary (E-band)~220-240π → π
Secondary (B-band)~280-290π → π

Computational and Theoretical Chemistry Studies of L Phenylalanine, 4 Bromo 2 Methoxy

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For L-Phenylalanine, 4-bromo-2-methoxy-, these calculations provide a detailed picture of its geometric and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to find the most stable conformation of a molecule and to analyze its electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For phenylalanine derivatives, various combinations have been tested to provide reliable results. A common choice for geometry optimization and vibrational frequency calculations is the B3LYP functional combined with a 6-311++G(d,p) basis set. jetir.org This combination has been shown to provide a good balance between computational cost and accuracy for organic molecules. In studies of similar molecules, long-range corrected hybrid functionals like CAM-B3LYP and ωB97X-D have also been utilized, particularly when investigating charge-transfer phenomena. mdpi.com The selection of an appropriate basis set, such as the TZVPP or cc-pVDZ, is also critical for obtaining accurate results. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.org This method is instrumental in understanding the photophysical behavior of L-Phenylalanine, 4-bromo-2-methoxy-, including its absorption and emission spectra.

Benchmark studies on phenylalanine models have demonstrated that TD-DFT can effectively explore the potential energy surfaces of low-lying excited states. mdpi.com Functionals such as ωB97X-D have been shown to yield results in good agreement with higher-level methods like Coupled-Cluster (CC2) for parameters like geometrical structures and vibrational frequencies of the first singlet excited state (a ππ* state). mdpi.com However, for adiabatic excitation energies, the agreement is more qualitative. mdpi.comresearchgate.net The accuracy of TD-DFT for excitation energies is generally in the range of 0.2–0.4 eV for hybrid functionals. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

For a related compound, p-Bromo-dl-phenylalanine, NBO analysis has shown that lone pair transitions have significant stabilization energies, indicating strong delocalization of electron density. jetir.org This type of analysis helps in understanding the electronic communication between the substituted phenyl ring and the amino acid backbone. The interactions between donor (lone pair) and acceptor (antibonding) orbitals are quantified, providing a detailed picture of the intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

In MEP analysis, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnih.gov For molecules containing amino and carboxyl groups, the oxygen and nitrogen atoms are expected to be sites of negative potential, while the hydrogen atoms of the amino and hydroxyl groups will exhibit positive potential. jetir.orgnih.gov For instance, in a similar molecule, the hydrogen atoms of the amino group show a high positive charge. jetir.org This information is crucial for understanding how L-Phenylalanine, 4-bromo-2-methoxy- interacts with other molecules and its biological environment.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In substituted phenylalanine derivatives, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over the entire molecule or localized on specific functional groups. The HOMO-LUMO analysis, therefore, provides valuable insights into the potential reaction pathways and the electronic transitions that govern the molecule's properties. jetir.org

No Published Computational Studies Found for L-Phenylalanine, 4-bromo-2-methoxy-

A comprehensive search of scientific literature and chemical databases has revealed no specific computational or theoretical chemistry studies for the compound L-Phenylalanine, 4-bromo-2-methoxy-. Despite a thorough investigation for research pertaining to its non-covalent interactions, molecular simulations, or electronic properties as per the requested outline, no dedicated scholarly articles on this particular molecule could be identified.

The search included targeted queries for Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, molecular docking studies, molecular dynamics (MD) simulations, calculations of first-order hyperpolarizability (a nonlinear optical property), and the influence of solvents on its electronic characteristics.

While a significant body of research exists for related phenylalanine derivatives, the unique combination of a 4-bromo and a 2-methoxy substituent on the L-phenylalanine framework does not appear in published computational chemistry literature. For example, studies were found for similar but distinct molecules such as:

p-Bromo-DL-phenylalanine , which has been analyzed using spectroscopic methods and Density Functional Theory (DFT) jetir.org.

4-Chloro-DL-phenylalanine , for which molecular structure, vibrational spectra, and first-order hyperpolarizability have been investigated nih.gov.

Boc-2-methoxy-L-phenylalanine , a commercially available intermediate for peptide synthesis sigmaaldrich.com.

Unsubstituted Phenylalanine , which has been the subject of general studies on non-covalent interactions and the effects of solvents banglajol.infonih.govresearchgate.net.

The principles behind the requested analytical methods are well-established. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define chemical bonding and atomic interactions researchgate.net. Non-Covalent Interaction (NCI) analysis is a visualization technique used to study weak interactions like hydrogen bonds and van der Waals forces researchgate.net. Molecular docking and molecular dynamics are standard computational tools to simulate the interaction of a ligand with a receptor and its conformational behavior over time, respectively sci-hub.senih.govmdpi.com. Similarly, methods exist for calculating the nonlinear optical (NLO) properties and solvent effects on various molecules researchgate.netmdpi.com.

However, the application of these specific computational techniques to L-Phenylalanine, 4-bromo-2-methoxy- has not been documented in the available scientific literature. Therefore, it is not possible to provide the detailed research findings, data tables, or in-depth analysis for the outlined sections concerning this specific compound.

Advanced Analytical Method Development for L Phenylalanine, 4 Bromo 2 Methoxy

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of L-Phenylalanine, 4-bromo-2-methoxy-. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for this, with various methodologies applicable depending on the analytical goal.

HPLC methods are developed to provide high resolution, sensitivity, and accuracy for the analysis of the target compound. The selection of the column, mobile phase, and detector is optimized to suit the physicochemical properties of L-Phenylalanine, 4-bromo-2-methoxy-.

The biological activity of chiral molecules is often enantiomer-specific, making the separation of enantiomers (chiral resolution) a critical step. For L-Phenylalanine, 4-bromo-2-methoxy-, ensuring enantiomeric purity is paramount. While direct methods for this specific compound are not widely documented, methodologies developed for similar phenylalanine derivatives can be adapted.

One effective approach is chiral ligand-exchange chromatography . This technique can be performed using a conventional C18 column with a chiral mobile phase additive. For instance, a mobile phase containing L-phenylalanine and a copper (II) salt has been successfully used to separate the enantiomers of 3,4-dimethoxy-α-methylphenylalanine. nih.gov The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector (the copper-L-phenylalanine complex), which have different affinities for the stationary phase, thus enabling separation. nih.gov

Another powerful technique is the use of chiral stationary phases (CSPs) . Polysaccharide-based or protein-based columns, such as those with teicoplanin, are effective for separating amino acid enantiomers. nih.gov A two-dimensional heart-cutting LC method, which couples an achiral column (like a C18) in the first dimension to a chiral column in the second, can provide excellent resolution for amino acids in complex samples. nih.gov Quality control for related compounds like 2-iodo-L-phenylalanine, synthesized from 2-bromo-L-phenylalanine, has utilized chiral HPLC to confirm the absence of racemization during synthesis. nih.gov

Table 1: Example Chiral HPLC Method Parameters for Phenylalanine Derivatives

ParameterChiral Ligand-Exchange HPLC nih.gov2D-LC with Chiral Stationary Phase nih.gov
Column Conventional C181D: C18, 2D: Teicoplanin Chiral Column
Mobile Phase 20% (v/v) methanol, 8 mM L-phenylalanine, 4 mM cupric sulfate (B86663) in water1D: Methanol/2 mM sodium 1-octanesulfonate (10:90)
pH 3.22D: Methanol/2 mM sodium 1-octanesulfonate (75:25)
Flow Rate Not specifiedNot specified
Temperature 20 °CNot specified
Detection UVUV
Resolution (R) > 3.1> 1.5

Reversed-phase liquid chromatography is the most common mode of HPLC used for the analysis of non-polar to moderately polar compounds like L-Phenylalanine, 4-bromo-2-methoxy-. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18 or C8).

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The retention of L-Phenylalanine, 4-bromo-2-methoxy- can be controlled by adjusting the proportion of the organic modifier. For related compounds, simple isocratic methods have proven effective. For example, plasma phenylalanine has been determined using a C18 column with a simple mobile phase and UV detection at 210 nm, achieving retention times under 3 minutes. researchgate.net For more complex separations or to elute multiple components, a gradient elution, where the concentration of the organic modifier is increased over time, can be employed.

Table 2: Example RP-HPLC Method Parameters for Phenylalanine Analysis

ParameterMethod for Plasma Phenylalanine researchgate.netGeneral Amino Acid Analysis
Column C18C18 or C8
Mobile Phase Isocratic mixture of aqueous buffer and organic solventGradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and acetonitrile/methanol
Flow Rate 1.0 mL/min (Typical)0.5 - 1.5 mL/min
Temperature Ambient25 - 40 °C
Detection UV (210 nm)UV or Fluorescence (with derivatization)

For highly sensitive and specific detection, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique provides structural information and allows for quantification at very low concentrations, making it ideal for trace analysis and metabolite identification. nih.govmdpi.com The LC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The mass spectrometer isolates a specific ion (the precursor ion), fragments it, and then detects one or more of the resulting fragment ions (product ions). This process, known as selected reaction monitoring (SRM), is highly specific to the target analyte.

The efficiency of ionization is a critical parameter for achieving high sensitivity in LC-MS/MS. Electrospray ionization (ESI) is the most common technique for amino acids. Optimization is required for parameters such as capillary voltage, cone voltage, and gas flow rates. nih.gov

L-Phenylalanine, 4-bromo-2-methoxy- can be analyzed in both positive and negative ionization modes. mdpi.com

Positive Ionization Mode: The molecule accepts a proton to form the protonated molecular ion [M+H]⁺. This mode is generally effective for molecules with basic sites, such as the amine group in amino acids.

Negative Ionization Mode: The molecule loses a proton to form the deprotonated molecular ion [M-H]⁻. This is effective for acidic molecules, such as those containing a carboxylic acid group.

The choice between positive and negative modes depends on which provides a more stable and abundant precursor ion, leading to better sensitivity. Often, both modes are tested during method development. For comprehensive metabolite profiling, methods that rapidly switch between positive and negative modes during a single chromatographic run can be employed to detect a wider range of compounds. mdpi.com The fragmentation of the precursor ion is optimized by adjusting the collision energy to produce characteristic and intense product ions for unambiguous identification and quantification.

Table 3: Conceptual LC-MS/MS Parameters for L-Phenylalanine, 4-bromo-2-methoxy-

ParameterPositive Ionization Mode (ESI+)Negative Ionization Mode (ESI-)
Precursor Ion [M+H]⁺[M-H]⁻
Potential Product Ions Loss of COOH, Loss of methoxy (B1213986) groupLoss of CO₂
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage ~3.0 - 4.0 kV~-2.5 to -3.5 kV
Cone Voltage Optimized for precursor ion transmissionOptimized for precursor ion transmission
Collision Energy Optimized for specific fragmentationOptimized for specific fragmentation
Detection Mode Selected Reaction Monitoring (SRM)Selected Reaction Monitoring (SRM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Trace Analysis

Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is crucial for removing interfering substances from the matrix and concentrating the analyte before analysis. For L-Phenylalanine, 4-bromo-2-methoxy-, this may involve techniques like protein precipitation (for biological samples), solid-phase extraction (SPE), or liquid-liquid extraction. nih.gov

Derivatization is a chemical modification of the analyte to improve its chromatographic behavior or detection characteristics. greyhoundchrom.com While the inherent chromophore of L-Phenylalanine, 4-bromo-2-methoxy- allows for UV detection, derivatization can significantly enhance sensitivity, especially for fluorescence or mass spectrometric detection.

Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. For amino acids, common derivatization strategies include:

Fluorescent Labeling: Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) can react with the carboxylic acid group to yield a highly fluorescent derivative, enabling detection at much lower concentrations. nih.gov

Improving Ionization: Attaching a group that is easily ionized can enhance the signal in mass spectrometry.

Protecting Groups: In the context of synthesis, protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are used. chemimpex.comsigmaaldrich.comthermofisher.com These groups are essentially derivatives and their presence must be accounted for in analytical methods. For instance, Fmoc-Cl reacts with the amino group, and the Fmoc-derivative is highly fluorescent, a property that can be exploited for sensitive detection.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction is complete, quantitative, and does not produce interfering by-products. greyhoundchrom.com

Pre-column Derivatization for Chromophore and Fluorophore Introduction

L-Phenylalanine, 4-bromo-2-methoxy-, in its underivatized form, possesses a chromophore (the substituted benzene (B151609) ring) that allows for detection by UV spectrophotometry. However, for enhanced sensitivity and selectivity, especially in complex biological matrices, pre-column derivatization to introduce a more potent chromophore or a fluorophore is a common strategy.

Pre-column derivatization involves reacting the analyte with a labeling reagent prior to its introduction into a chromatographic system, typically High-Performance Liquid Chromatography (HPLC). The primary functional group targeted for derivatization in L-Phenylalanine, 4-bromo-2-methoxy- is its primary amine.

Chromophoric Derivatization:

A widely used reagent for the derivatization of amino acids is phenyl isothiocyanate (PITC), also known as Edman's reagent. The reaction of PITC with the primary amine of L-Phenylalanine, 4-bromo-2-methoxy- would yield a phenylthiocarbamyl (PTC) derivative. This PTC-amino acid exhibits a strong UV absorbance around 254 nm, significantly enhancing detection sensitivity compared to the underivatized molecule.

Fluorophoric Derivatization:

For even greater sensitivity, fluorescent derivatizing agents are employed. Common reagents for primary amines include:

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This reagent reacts with the amino group to form a highly fluorescent Fmoc-amino acid derivative. The analysis of N-Boc-4-bromo-L-phenylalanine suggests that derivatization of halogenated phenylalanines is a common practice for analytical purposes. thermofisher.comthermofisher.com

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride): This reagent produces intensely fluorescent dansyl-amino acid derivatives.

O-phthalaldehyde (OPA): In the presence of a thiol (e.g., mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives.

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available detection equipment. A study on the synthesis of unnatural fluorescent α-amino acids highlights the use of various reagents and the importance of such derivatization in their characterization. gla.ac.uk

The following table summarizes potential derivatization reagents for L-Phenylalanine, 4-bromo-2-methoxy- and their corresponding detection wavelengths.

Derivatization ReagentResulting DerivativeTypical Excitation Wavelength (nm)Typical Emission Wavelength (nm)Detection Method
Phenyl isothiocyanate (PITC)Phenylthiocarbamyl (PTC)N/AN/AUV (254 nm)
Fmoc-Cl9-fluorenylmethoxycarbonyl~260~310Fluorescence
Dansyl chlorideDansyl~335~520Fluorescence
O-phthalaldehyde (OPA)Isoindole~340~455Fluorescence

Table 1: Potential Pre-column Derivatization Reagents for L-Phenylalanine, 4-bromo-2-methoxy-

On-Tissue Chemical Derivatization in Mass Spectrometry Imaging (MSI)

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules within a tissue section. However, the direct analysis of small, polar molecules like amino acids by MSI can be challenging due to low ionization efficiency and interference from the tissue matrix. On-tissue chemical derivatization (OTCD) is a strategy employed to overcome these limitations. mdpi.comresearchgate.net

For the analysis of L-Phenylalanine, 4-bromo-2-methoxy- in a tissue context, OTCD would involve the application of a derivatizing reagent directly onto the tissue slice. This reagent would react with the amino acid, attaching a chemical tag that enhances its ionization efficiency and shifts its mass-to-charge ratio (m/z) to a region of the spectrum with less background interference.

Several derivatization strategies developed for other amino acids could be applied to L-Phenylalanine, 4-bromo-2-methoxy-:

Charge-Tagging Reagents: Reagents that introduce a permanently charged group, such as a quaternary ammonium or phosphonium (B103445) ion, are particularly effective. For example, p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS) has been used to improve the ionization efficiency and detection sensitivity of amino acids in tissue. nih.gov Another approach involves the use of Girard's Reagent T, which has been shown to significantly enhance the detection of fatty acids and could be adapted for amino acids. nih.gov

Isotopic Labeling: The use of isotopically labeled derivatization reagents can aid in quantification and differentiation from isobaric interferences.

The general workflow for OTCD-MSI of L-Phenylalanine, 4-bromo-2-methoxy- would be as follows:

A thin tissue section is mounted onto a conductive slide.

The derivatization reagent is applied uniformly across the tissue surface, often using an automated sprayer.

The tissue is incubated to allow the derivatization reaction to proceed.

A MALDI (Matrix-Assisted Laser Desorption/Ionization) matrix is applied over the derivatized tissue.

The slide is introduced into the mass spectrometer for MSI analysis.

This approach would not only enable the detection of L-Phenylalanine, 4-bromo-2-methoxy- but also provide crucial information about its localization within the tissue architecture. The application of OTCD has been shown to significantly improve the detection of various amino acids in brain tissue, demonstrating its potential for the analysis of novel amino acid derivatives. nih.gov

Validation of Analytical Methods

The validation of any newly developed analytical method is essential to ensure its reliability and suitability for its intended purpose. For L-Phenylalanine, 4-bromo-2-methoxy-, this would involve a rigorous assessment of several performance characteristics.

Assessment of Accuracy and Precision

Accuracy and precision are two of the most critical parameters in method validation.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by performing recovery studies. In a recovery study, a known amount of pure L-Phenylalanine, 4-bromo-2-methoxy- would be spiked into a blank matrix (e.g., plasma, tissue homogenate) and analyzed. The percentage of the spiked amount that is detected by the method is the recovery.

Precision describes the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision obtained between different laboratories.

A study on the two-dimensional HPLC separation of phenylalanine and tryptophan enantiomers provides a good example of the validation process, where parameters like linearity, limit of detection, limit of quantification, precision, and accuracy were determined. sigmaaldrich.com

The following table illustrates a hypothetical validation summary for an HPLC method for L-Phenylalanine, 4-bromo-2-methoxy-, based on typical acceptance criteria in the pharmaceutical industry.

Validation ParameterAcceptance CriteriaHypothetical Result for L-Phenylalanine, 4-bromo-2-methoxy-
Accuracy (Recovery) 98.0% - 102.0%99.5%
Precision (Repeatability) RSD ≤ 2%1.2%
Precision (Intermediate) RSD ≤ 3%2.5%

Table 2: Hypothetical Validation Data for an HPLC Method

L Phenylalanine, 4 Bromo 2 Methoxy As a Chemical Building Block in Advanced Organic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

L-Phenylalanine, 4-bromo-2-methoxy-, as a derivative of L-phenylalanine, is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins. In SPPS, amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support. This methodology, pioneered by Bruce Merrifield, allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support. peptide.com

The general SPPS process involves several key steps:

Attachment of the first amino acid to the resin: The C-terminal amino acid is anchored to a solid support, such as a 2-chlorotrityl or Rink amide resin. peptide.comuci.edu

Nα-Deprotection: The temporary protecting group on the α-amino group of the attached amino acid is removed. peptide.com

Peptide Bond Formation: The next amino acid, with its α-amino group protected, is coupled to the deprotected amino group of the growing peptide chain. peptide.com

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. peptide.com

Cleavage: The completed peptide is cleaved from the solid support, and side-chain protecting groups are removed. peptide.com

Two primary strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov Fmoc-based SPPS is now the more prevalent method due to its milder reaction conditions, making it compatible with a wider range of modified amino acids and post-translational modifications. nih.gov

The incorporation of non-canonical amino acids like L-Phenylalanine, 4-bromo-2-methoxy- into peptides can introduce unique structural and functional properties. The bromo- and methoxy- substituents on the phenyl ring can influence the peptide's conformation, stability, and biological activity. The Fmoc-protected version of this amino acid, Fmoc-L-phenylalanine, 4-bromo-2-methoxy-, would be the key reagent for its inclusion in Fmoc-based SPPS.

SPPS Step Description
Resin Loading The initial amino acid is attached to a solid support.
Deprotection Removal of the Nα-protecting group (e.g., Fmoc).
Coupling Formation of a peptide bond with the next amino acid.
Cleavage Release of the final peptide from the resin.

Precursor for Radiolabeled Compounds

The bromine atom in L-Phenylalanine, 4-bromo-2-methoxy- serves as a convenient handle for the introduction of radioisotopes, making it a valuable precursor for the synthesis of radiolabeled compounds for imaging and therapeutic applications. Radioiodination, the replacement of a bromine atom with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), is a common strategy.

For instance, a similar compound, 2-bromo-L-phenylalanine, has been used as a precursor for the synthesis of [¹²³/¹²⁵I]-2-iodo-L-phenylalanine through a Cu¹⁺-assisted nucleophilic halogen exchange reaction. nih.gov This method offers a straightforward route to radioiodinated amino acids with high labeling yields and radiochemical purity. nih.gov The resulting radiolabeled amino acids can be used as tracers in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) for tumor imaging, as cancer cells often exhibit increased amino acid uptake.

Furthermore, the methoxy (B1213986) group can influence the biodistribution of the radiolabeled compound. nih.gov Research on 4-methoxy-L-phenylalanine derivatives has shown that this group can affect the properties of the resulting radiometal complexes. nih.gov

The synthesis of radiolabeled compounds often involves the following general steps:

Precursor Synthesis: Preparation of the non-radioactive, halogenated precursor, such as L-Phenylalanine, 4-bromo-2-methoxy-.

Radioisotope Production: Generation of the desired radioisotope, for example, producing ¹⁸F from the ¹⁸O(p,n)¹⁸F reaction. google.com

Radiolabeling Reaction: Introduction of the radioisotope into the precursor molecule. This can be achieved through various methods, including nucleophilic substitution.

Purification and Quality Control: Separation of the radiolabeled product from unreacted precursors and byproducts, followed by analysis to ensure high radiochemical purity.

Radiolabeling Aspect Description
Precursor A non-radioactive compound with a suitable leaving group (e.g., bromine).
Radioisotope A radioactive atom (e.g., ¹⁸F, ¹²³I) used for labeling.
Labeling Method The chemical reaction used to incorporate the radioisotope (e.g., nucleophilic substitution).
Application Use of the radiolabeled compound in medical imaging (PET, SPECT) or therapy.

Development of Chiral Probes and Reagents in Enantioselective Synthesis

L-Phenylalanine, 4-bromo-2-methoxy-, as a chiral molecule, has the potential to be utilized in the development of chiral probes and reagents for enantioselective synthesis. Enantioselective synthesis, also known as asymmetric synthesis, is the synthesis of a chiral compound in an enantiomerically enriched form. This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

The unique substitution pattern of L-Phenylalanine, 4-bromo-2-methoxy- can be exploited in several ways:

Chiral Ligands for Asymmetric Catalysis: The amino acid can be incorporated into larger molecules that act as chiral ligands for metal catalysts. The stereochemistry of the amino acid can influence the spatial arrangement of the catalyst, leading to the preferential formation of one enantiomer of the product.

Chiral Auxiliaries: The amino acid can be temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur from a specific face of the molecule. After the reaction, the chiral auxiliary is removed, yielding an enantiomerically enriched product.

Chiral Resolving Agents: The amino acid can be used to separate a racemic mixture of another compound by forming diastereomeric salts that can be separated by physical means such as crystallization.

The development of novel chiral catalysts and reagents is an active area of research. For example, peptides themselves have been shown to be effective catalysts for a wide range of asymmetric transformations. nih.gov The incorporation of modified amino acids like L-Phenylalanine, 4-bromo-2-methoxy- into these peptide catalysts could lead to enhanced selectivity and reactivity. rsc.org

Concept in Enantioselective Synthesis Role of L-Phenylalanine, 4-bromo-2-methoxy-
Chiral Ligand Can be part of a larger molecule that coordinates to a metal, creating a chiral catalytic environment.
Chiral Auxiliary Can be temporarily attached to a substrate to direct a stereoselective reaction.
Chiral Resolving Agent Can be used to separate enantiomers through the formation of diastereomeric salts.

Application in Multi-component Reactions and Complex Heterocyclic Synthesis

Multi-component reactions (MCRs) are chemical transformations in which three or more starting materials react in a single synthetic operation to form a product that contains the essential parts of all the initial reactants. encyclopedia.pubbeilstein-journals.org MCRs are highly convergent and atom-economical, making them powerful tools for the rapid generation of molecular diversity and the synthesis of complex molecules, including heterocyclic compounds. nih.gov

L-Phenylalanine, 4-bromo-2-methoxy-, with its amino acid functionality and substituted aromatic ring, can be a valuable building block in MCRs. The amino group can participate in reactions like the Ugi or Passerini reaction, while the aromatic ring can be further functionalized.

For example, the Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. L-Phenylalanine, 4-bromo-2-methoxy- could serve as the amine and/or carboxylic acid component, leading to the formation of complex peptide-like structures in a single step.

The synthesis of heterocyclic compounds is another area where this amino acid derivative could find application. Heterocycles are cyclic compounds containing at least two different elements in the ring, and they are ubiquitous in pharmaceuticals and natural products. The functional groups on L-Phenylalanine, 4-bromo-2-methoxy- could be used to construct various heterocyclic scaffolds. For instance, the amino and carboxyl groups could be used to form lactams, or the aromatic ring could participate in cyclization reactions.

The development of novel MCRs and their application in the synthesis of biologically active molecules is a vibrant field of research. frontiersin.org The use of unique building blocks like L-Phenylalanine, 4-bromo-2-methoxy- can lead to the discovery of new chemical entities with interesting properties.

Reaction Type Potential Role of L-Phenylalanine, 4-bromo-2-methoxy-
Ugi Reaction Can serve as the amine and/or carboxylic acid component.
Passerini Reaction Can serve as the carboxylic acid component.
Heterocycle Synthesis The functional groups can be used to form various ring systems.

Q & A

Q. What are the optimal synthetic routes for L-phenylalanine, 4-bromo-2-methoxy-?

The synthesis typically involves halogenation and methoxylation of the phenylalanine backbone. A common approach is bromination of a pre-functionalized phenylalanine derivative under controlled conditions (e.g., using N-bromosuccinimide in acetic acid). Methoxylation can be achieved via nucleophilic aromatic substitution or metal-catalyzed coupling. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., DMF or THF) to minimize side reactions. Structural validation requires NMR and mass spectrometry .

Q. How can electrochemical sensors be optimized for detecting L-phenylalanine derivatives like 4-bromo-2-methoxy-phenylalanine?

Carbon nanosphere (CN)-based electrodes modified with molecularly imprinted polymers (MIPs) show high selectivity. Key parameters include:

  • pH optimization : 6.8–7.0 for stable electrochemical responses.
  • Scan rate : Linear sweep voltammetry (LSV) at 50–100 mV/s enhances signal-to-noise ratios.
  • Interference testing : Evaluate selectivity against small biomolecules (e.g., glucose, urea) to confirm specificity .

Q. What spectroscopic methods are suitable for structural characterization of 4-bromo-2-methoxy-phenylalanine?

  • FTIR and Raman spectroscopy : Identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves substituent positions on the aromatic ring.
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, with validation via R-factor analysis (<5% discrepancy) .

Advanced Research Questions

Q. How does 4-bromo-2-methoxy-phenylalanine influence metabolic flux in engineered E. coli strains during L-phenylalanine production?

Flux Variability Analysis (FVA) reveals that brominated derivatives alter carbon allocation in the shikimate pathway. Key observations:

  • Reduced flux toward tyrosine synthesis due to competitive inhibition by the bromo-methoxy group.
  • Increased acetate accumulation (up to 12 mM) during fed-batch fermentation, requiring dynamic pH control.
  • Knockout of maeA/maeB (malic enzyme genes) mitigates byproduct formation, improving yield by 18% .

Q. What computational tools are effective for modeling the interaction of 4-bromo-2-methoxy-phenylalanine with enzymes like phenylalanine dehydrogenase (PHD)?

  • Molecular docking (AutoDock Vina) : Simulate binding affinities (ΔG ≤ −7.5 kcal/mol) at the NAD⁺ cofactor site.
  • QM/MM simulations : Assess catalytic mechanisms, particularly deamination kinetics.
  • MD simulations : Reveal conformational stability of enzyme-ligand complexes under physiological conditions (RMSD < 2 Å) .

Q. How can isotopic labeling (e.g., deuterium) of 4-bromo-2-methoxy-phenylalanine enhance metabolic tracing in microbial systems?

  • Deuterium incorporation : Grow recombinant E. coli in ²H₂O-enriched media (24.5–98% ²H), achieving 17–75% isotopic enrichment.
  • LC-EI-MS analysis : Detect labeled derivatives via dansyl chloride derivatization, with m/z shifts confirming deuterium integration.
  • Applications: Track phenylpyruvate synthesis rates and pathway bottlenecks .

Q. What role does 4-bromo-2-methoxy-phenylalanine play in biomarker discovery for diseases like COVID-19?

Plasma metabolomics (NMR/GC-MS) identifies elevated L-phenylalanine derivatives in severe COVID-19 patients, correlating with cytokine storms. Methodological steps:

  • Sample preparation : Deproteinize plasma with acetonitrile (1:2 v/v).
  • Multivariate analysis (PCA/PLS-DA) : Discriminate patient cohorts based on phenylalanine/acetate ratios (p < 0.05).
  • Validation : Cross-check with clinical parameters (e.g., CRP, IL-6 levels) .

Methodological Considerations

Q. How to resolve contradictions in flux data during L-phenylalanine derivative production?

  • Sensitivity analysis : Identify rate-limiting steps (e.g., PEP synthase activity).
  • Parallel fermentations : Compare wild-type vs. ΔmaeA/maeB strains to isolate malate-related flux variability.
  • 13C-MFA : Resolve isotopic labeling patterns to validate model predictions .

Q. What strategies improve enantiomeric purity in synthetic 4-bromo-2-methoxy-phenylalanine?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Enzymatic resolution : Phenylalanine ammonia-lyase (PAL) selectively degrades D-enantiomers, achieving >99% L-purity .

Tables

Table 1: Key Analytical Parameters for Electrochemical Detection

ParameterOptimal ValueTechniqueReference
pH6.8–7.0DPV/LSV
Linear range1–100 µMCN electrode
Detection limit0.3 µMSWV

Table 2: Flux Variability in E. coli Strains

StrainAcetate (mM)L-Phe Yield (g/L)Key Gene Knockouts
Wild-type12.02.1None
ΔmaeA8.52.8maeA
ΔmaeA/maeB5.23.5maeA, maeB

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.